molecular formula C15H21BrN4O B5564609 N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5564609
M. Wt: 353.26 g/mol
InChI Key: FFBSNKPWBFFYGD-SFQUDFHCSA-N
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Description

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a methylideneamino linkage, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the condensation of 3-bromobenzaldehyde with 3-(4-methylpiperazin-1-yl)propanamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage (Schiff base) between the aldehyde and the amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be essential to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the piperazine moiety allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
  • N-[(E)-(3-fluorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
  • N-[(E)-(3-iodophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Uniqueness

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O/c1-19-7-9-20(10-8-19)6-5-15(21)18-17-12-13-3-2-4-14(16)11-13/h2-4,11-12H,5-10H2,1H3,(H,18,21)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBSNKPWBFFYGD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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